4-Phenylbutyric Acid-d11

Bioanalysis LC-MS/MS Matrix Effects

This +11 Da deuterated internal standard ensures unambiguous MS detection and corrects matrix effects, essential for FDA/EMA-compliant 4-PBA quantification in plasma, urine, or media. Superior to partially deuterated or analog IS; validate with confidence.

Molecular Formula C10H12O2
Molecular Weight 175.27 g/mol
CAS No. 358730-86-6
Cat. No. B589004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyric Acid-d11
CAS358730-86-6
SynonymsBenzene-d5-butanoic-d6 Acid; 
Molecular FormulaC10H12O2
Molecular Weight175.27 g/mol
Structural Identifiers
InChIInChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2
InChIKeyOBKXEAXTFZPCHS-VRWITDQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylbutyric Acid-d11 (CAS 358730-86-6): A Deuterated Internal Standard for LC-MS/MS Quantification of 4-PBA in Biological Matrices


4-Phenylbutyric acid-d11 (4-PBA-d11) is a stable isotope-labeled derivative of 4-phenylbutyric acid (4-PBA), wherein all eleven hydrogen atoms on the phenyl and butyric acid moieties are replaced with deuterium (²H) . This compound is a member of the deuterated internal standard class, specifically designed for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . It functions as a chemical chaperone and histone deacetylase (HDAC) inhibitor, with applications in cancer, neurodegeneration, and endoplasmic reticulum (ER) stress research .

Why Non-Deuterated 4-PBA or Structural Analogs Cannot Substitute for 4-Phenylbutyric Acid-d11 in Quantitative Bioanalysis


In LC-MS/MS quantification, substituting a non-deuterated analyte or a structural analog internal standard for 4-Phenylbutyric Acid-d11 introduces significant analytical error, primarily due to differential matrix effects and chromatographic behavior. While structural analogs are a cost-effective alternative, they do not co-elute with the analyte of interest, leading to incomplete compensation for ion suppression or enhancement caused by complex biological matrices (e.g., plasma, urine, cell culture media) [1]. Furthermore, the use of non-deuterated 4-PBA as an internal standard is analytically impossible due to identical mass-to-charge ratios. The deuterium labeling in 4-PBA-d11 provides a distinct mass shift (+11 Da), enabling the mass spectrometer to differentiate it from the unlabeled analyte. However, even among deuterated standards, the degree of labeling is critical; a partially deuterated standard (e.g., d2, d5) may have an isotopic purity that leads to spectral overlap or insufficient mass separation, which can compromise assay specificity and accuracy in complex samples [2]. Therefore, 4-PBA-d11 is not merely a convenient option but a requisite tool for achieving the accuracy and precision demanded by FDA and EMA bioanalytical method validation guidelines [3].

Quantifiable Differentiation of 4-Phenylbutyric Acid-d11 (CAS 358730-86-6) for Analytical Method Selection


4-Phenylbutyric Acid-d11 vs. Structural Analog Internal Standard: Mitigation of Ion Suppression and Quantitative Bias

The use of a structural analog internal standard (e.g., 4-(4-Nitrophenyl)-Butyric Acid) for the quantification of 4-PBA introduces a risk of significant quantitative bias due to differential matrix effects, whereas a deuterated internal standard like 4-PBA-d11 is recognized as the gold standard for mitigating this variability [1]. In a systematic comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) stable isotope-labeled internal standards (SIL-IS) for a urinary biomarker, the deuterated IS exhibited a quantitative bias, producing results that were on average 59.2% lower than those generated with the ¹³C-labeled IS [2]. While this specific data point is not for 4-PBA-d11 itself, it provides class-level evidence that the performance of deuterated IS can differ from that of other SIL-IS, underscoring the need for careful selection and validation of the specific deuterated IS, 4-PBA-d11, for its intended assay.

Bioanalysis LC-MS/MS Matrix Effects Method Validation

4-Phenylbutyric Acid-d11 Enables FDA/EMA-Compliant Assay Precision in Cell Culture Media

A validated LC-HRMS method for the quantification of 4-PBA in cell culture media (NeuroBasal-A and DMEM) used the structural analog 4-(4-Nitrophenyl)-Butyric Acid as an internal standard and achieved inter- and intraday precision with Relative Standard Deviations (RSDs) within 15%, meeting FDA and EMA guidelines [1]. By substituting the structural analog with 4-PBA-d11, which exhibits nearly identical chemical and physical properties to the target analyte, the assay's robustness against matrix effects can be further enhanced, potentially achieving RSDs below 5%, a common performance metric for assays using SIL-IS [2]. This improvement is due to the co-elution and identical ionization behavior of the analyte and its deuterated IS, a feature structural analogs cannot replicate.

Bioanalysis LC-HRMS Cell Culture Method Validation

4-Phenylbutyric Acid-d11 Provides Mass Spectrometric Differentiation with a +11 Da Shift, Enabling Unambiguous Quantification

The molecular weight of unlabeled 4-Phenylbutyric acid is 164.20 g/mol, while 4-Phenylbutyric acid-d11 has a molecular weight of 175.27 g/mol, providing a definitive +11.07 Da mass shift . This significant mass difference ensures a clean spectral separation between the analyte and its internal standard, a feature that is critical for accurate peak integration and quantification. In contrast, a less deuterated analog, such as 4-Phenylbutyric acid-d2 (m/z shift of +2 Da), would be more susceptible to spectral overlap from the natural abundance of ¹³C isotopes in the analyte, which can confound quantification, especially at low concentrations [1].

Mass Spectrometry Isotopic Purity Quantitative Analysis

Regulatory Compliance: 4-Phenylbutyric Acid-d11 is a Validated Reference Standard for Traceability Against Pharmacopeial Monographs

4-Phenylbutyric Acid-d11 is a fully characterized chemical compound used as a reference standard for the API Butanoic Acid, compliant with regulatory guidelines . It is specifically used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of drug development. Crucially, it serves as a reference standard for traceability against pharmacopeial standards such as USP or EP . In contrast, research-grade or partially deuterated analogs (e.g., d2, d5) may not be supplied with the same level of characterization, certificate of analysis, or regulatory documentation, which can impede regulatory submissions (e.g., IND, NDA, ANDA) and GMP manufacturing processes.

Regulatory Compliance Reference Standard GMP Method Validation

Optimal Application Scenarios for 4-Phenylbutyric Acid-d11 (CAS 358730-86-6) Based on Quantitative Evidence


Quantitative Bioanalysis of 4-PBA in Preclinical and Clinical Pharmacokinetic Studies

This is the primary application. As evidenced by its use as a reference standard for method validation and its class-leading potential for precision [1], 4-PBA-d11 should be the internal standard of choice in any LC-MS/MS or GC-MS method for quantifying 4-PBA in biological matrices. This is especially critical for clinical pharmacokinetic studies where the analyte's Cmax can be as high as 218 µg/mL and Tmax is within 1 hour, demanding a robust and accurate assay to capture rapid concentration changes [2]. The +11 Da mass shift ensures unambiguous detection, and the stable isotope labeling corrects for matrix effects, which is essential for reliable data in support of INDs and NDAs.

Investigating 4-PBA Pharmacodynamics in Cell-Based Models of ER Stress and Neurodegeneration

For researchers using 4-PBA as a chemical chaperone in in vitro models of Alzheimer's disease or other protein-misfolding disorders, precise control over extracellular 4-PBA concentration is vital for interpreting its effect on pathways like α-synuclein aggregation [3]. Using 4-PBA-d11 as an internal standard in an LC-HRMS assay allows for the accurate measurement of 4-PBA's absorption and adsorption kinetics in cell culture media, as demonstrated in validated methods for NeuroBasal-A and DMEM [1]. This ensures that observed biological effects (e.g., reduced ER stress, improved protein synthesis) can be confidently correlated to specific drug exposure levels.

GMP Quality Control and Stability Testing of 4-PBA Drug Products

In pharmaceutical manufacturing and quality control, 4-PBA-d11 is not a consumable reagent but a critical reference standard. Its documented traceability to USP or EP standards makes it suitable for analytical method validation (AMV) and quality control (QC) of 4-PBA drug substance and drug product . It can be used to establish system suitability, create calibration curves, and monitor product stability over time. The use of a non-traceable or poorly characterized analog would not meet the rigorous standards required for batch release or stability studies in a GMP facility.

Metabolic Tracing Studies Utilizing the Deuterium Label

The eleven deuterium atoms in 4-PBA-d11 serve as a non-radioactive, stable tracer. This enables its use in mass spectrometry-based metabolic flux studies to track the fate of 4-PBA in complex biological systems. For example, it can be spiked into a biological matrix to investigate its metabolism to phenylacetate and phenylacetylglutamine, or to study its incorporation into other biochemical pathways [4]. This application leverages the unique mass signature of the compound for purposes beyond simple quantification, a capability not shared by non-deuterated or structural analog internal standards.

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